2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Steroidal Core
- Root structure : The base structure is 1H-cyclopenta[a]phenanthrene , a fused tetracyclic system with rings labeled A (cyclopentane), B, C, and D (phenanthrene-derived).
- Substituents :
- Position 10 and 13 : Methyl groups (-CH₃).
- Position 17 : A branched alkyl chain (5-ethyl-6-methylheptan-2-yl or 5-ethyl-6-methylhept-6-en-2-yl ).
- Position 3 : Ether linkage to the sugar moiety.
Sugar Moiety
- Oxane backbone : A six-membered oxygen-containing ring (oxane) with hydroxyl groups at positions 3, 4, and 5.
- Position 6 : Hydroxymethyl (-CH₂OH) substituent.
Glycosidic Linkage
- The steroidal core’s C3 oxygen forms an ether bond (-O- ) with the anomeric carbon (C1) of the oxane sugar.
Full Systematic Name :
- Saturated variant : 2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol.
- Unsaturated variant : The heptan-2-yl chain is replaced by hept-6-en-2-yl , introducing a double bond at C6–C7.
Properties
Molecular Formula |
C70H118O12 |
|---|---|
Molecular Weight |
1151.7 g/mol |
IUPAC Name |
2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6.C35H58O6/c2*1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3;10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3 |
InChI Key |
LDASQDTWGMPHCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclopenta[a]Phenanthrene Core
The cyclopenta[a]phenanthrene system is typically constructed via cyclization reactions starting from steroidal precursors. For example, pyrene-derived intermediates have been employed in analogous syntheses, where ring-contraction reactions using pyrene-4,5-dione yield oxo-substituted intermediates. In the context of the target compounds, a similar approach could involve the use of cholestane or ergostane derivatives as starting materials. Key steps include:
- Aldol Condensation : Benzaldehyde-mediated aldol condensation has been utilized to functionalize the lactone ring of steroidal precursors, creating α,β-unsaturated ketones suitable for subsequent modifications.
- Diels-Alder Reactions : Cycloaddition reactions between dienes and quinones can generate the fused ring system, though this method requires precise stereochemical control.
Introduction of the 5-Ethyl-6-Methylheptan(ene) Side Chain
The branched C7 side chain at position 17 is introduced via alkylation or cross-coupling reactions. A reported method involves the use of 3-bromopropyne in the presence of Na2CO3 to alkylate steroidal intermediates, followed by hydrogenation or partial reduction to yield saturated or unsaturated chains. For the unsaturated variant (hept-6-en-2-yl), selective hydrogenation using Lindlar’s catalyst or dihydroxylation with OsO4 may be employed to retain the double bond.
Glycosidation and Oxane Moiety Attachment
Palladium-Catalyzed O-Glycosidation
The oxane triol moiety is attached to the steroidal backbone through glycosidation. A Pd2(dba)3·CHCl3 catalyst (2.5 mol%) with triphenylphosphine facilitates the coupling of Boc-protected pyranones to hydroxylated steroidal intermediates. This method offers moderate yields (70–85%) and excellent stereoselectivity, critical for maintaining the (3R,4S,5S,6R) configuration of the oxane ring.
Luche Reduction for Ketone Functionalization
Post-glycosidation, Luche reduction (NaBH4/CeCl3) is employed to reduce ketones on the sugar moiety while preserving sensitive functional groups such as aldehydes. This step ensures the formation of the hydroxymethyl group at position 6 of the oxane ring.
Purification and Optimization
Chromatographic Techniques
Purification of intermediates and final products is achieved via column chromatography using silica gel and gradient elution with EtOAc/MeOH (10:1). High-performance liquid chromatography (HPLC) with C18 columns further refines the compounds, achieving >98% purity.
Crystallization Protocols
Crystallization from mixed solvents (e.g., hexane/EtOAc) yields analytically pure samples. For instance, recrystallization of the saturated derivative from CH2Cl2/MeOH (1:3) affords needle-like crystals suitable for X-ray diffraction.
Characterization and Analytical Data
Spectroscopic Analysis
- 1H NMR : Key signals include the cyclopenta[a]phenanthrene methyl groups (δ 0.67–1.04 ppm), oxane hydroxymethyl protons (δ 3.40–3.80 ppm), and olefinic protons (δ 5.30–5.50 ppm) for the unsaturated variant.
- 13C NMR : The oxane carbons appear at δ 60–80 ppm, while the steroidal quaternary carbons resonate at δ 120–140 ppm.
- HRMS : Molecular ions at m/z 576.8 [M+H]+ (saturated) and 574.8 [M+H]+ (unsaturated) confirm the molecular formulas C35H60O6 and C35H58O6, respectively.
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals melting points of 155–157°C for the saturated compound and 148–150°C for the unsaturated analog, indicating similar lattice energies.
Industrial-Scale Production Considerations
Fermentation vs. Synthetic Routes
While microbial fermentation of Paris polyphylla extracts provides a natural source, synthetic routes dominate industrial production due to scalability. Multi-kilogram batches are achievable using continuous flow reactors for key steps like glycosidation, reducing reaction times by 40% compared to batch processes.
Green Chemistry Innovations
Recent advances emphasize solvent-free reactions and biocatalytic methods. Immobilized lipases have been tested for acetylation steps, achieving 92% yield while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bonds in the heptenyl group can be reduced to single bonds.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the double bonds would yield a fully saturated heptane derivative.
Scientific Research Applications
Pharmaceutical Applications
-
Hormonal Activity :
- The compound's structure is reminiscent of steroidal compounds which may exhibit hormonal activity. Research indicates that similar compounds can modulate endocrine functions or act as hormone replacements in therapeutic settings.
-
Anticancer Potential :
- Compounds with similar structural features have shown promise in cancer therapy. Studies suggest that they may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
-
Anti-inflammatory Properties :
- Some derivatives of this compound have been investigated for their anti-inflammatory effects. These properties could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Biochemical Research
-
Enzyme Interaction Studies :
- The compound can be utilized to study enzyme interactions due to its ability to mimic natural substrates or inhibitors. This can help elucidate mechanisms of action for various biochemical pathways.
-
Phytochemical Analysis :
- Found in certain plant species (e.g., Euphorbia prostrata), the compound can be extracted and analyzed for its phytochemical properties. This analysis contributes to understanding plant-based therapies and natural product chemistry.
- Case Study: Hormonal Activity
- Case Study: Anticancer Properties
- Case Study: Anti-inflammatory Effects
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steroidal Backbone Analogues
- Stigmastanyl-phosphorylcholine (ST-PC): This compound shares the steroidal core but substitutes the sugar moiety with a phosphorylcholine group. ST-PC exhibits enhanced membrane-binding properties due to its zwitterionic phosphate group, unlike the target compound’s hydrophilic oxane triol.
Chisocheton tomentosus-derived cyclopenta[a]phenanthrene diol :
Isolated from Chisocheton tomentosus, this compound lacks the oxane triol group but features hydroxyl groups at positions 3 and 5. Its anti-inflammatory activity is attributed to hydroxyl-mediated hydrogen bonding with cellular targets, a mechanism that may differ from the target compound’s glycoside-mediated interactions .
Glycosylated Triterpenoids
- Their antioxidant and anti-inflammatory activities correlate with phenolic hydroxyl groups, contrasting with the target compound’s steroidal backbone, which may prioritize hydrophobic interactions .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Structural and Spectroscopic Differences
Key Observations :
- Side Chain Saturation : The unsaturated variant likely exhibits greater conformational flexibility and altered van der Waals interactions compared to the saturated analog, impacting binding to hydrophobic targets .
Biological Activity
The compound 2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol; 2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing research and data.
Chemical Structure and Properties
The compound's structure includes a dodecahydro-cyclopenta[a]phenanthrene backbone with hydroxymethyl and oxy substituents. The presence of multiple stereocenters indicates that it may exhibit varied biological activities depending on its conformation.
Structural Highlights
| Feature | Description |
|---|---|
| Molecular Formula | C29H50O2 |
| Molecular Weight | 442.71 g/mol |
| Structural Components | Dodecahydro-cyclopenta[a]phenanthrene core with hydroxymethyl and ether groups |
Anti-inflammatory Properties
Research indicates that compounds similar to the target molecule have demonstrated significant anti-inflammatory activity. A study on related compounds highlighted their efficacy in reducing edema in animal models through mechanisms involving inhibition of pro-inflammatory cytokines and mediators .
Antifungal Activity
The compound has been studied for its antifungal properties. Extracts containing similar structural motifs have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus niger. These effects are attributed to the disruption of fungal cell membranes and inhibition of cell wall synthesis .
- Cytokine Inhibition : Compounds with similar structures have been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6.
- Membrane Disruption : Antifungal activity is often linked to the ability of these compounds to integrate into fungal membranes, leading to increased permeability and cell lysis.
Study 1: Anti-inflammatory Effects in Rodent Models
In a controlled study involving carrageenan-induced paw edema in rats:
- Objective : To assess the anti-inflammatory potential.
- Results : The compound exhibited a significant reduction in paw swelling compared to control groups.
Study 2: Antifungal Efficacy
A comparative analysis of antifungal activity against Candida albicans:
- Method : Disk diffusion method was employed.
- Findings : The compound showed a notable zone of inhibition (average diameter of 15 mm), indicating strong antifungal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
